Cas no 1780561-83-2 (2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol)

2-Amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol is a heterocyclic compound featuring a cyclopentapyrazole core functionalized with an aminoethanol substituent. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups enhances its versatility in forming derivatives through selective functionalization. Its rigid bicyclic framework contributes to stereochemical stability, which is advantageous in designing bioactive molecules. The compound’s balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. Researchers may find it particularly useful for developing novel kinase inhibitors or other targeted therapeutics due to its scaffold’s potential for high-affinity binding.
2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol structure
1780561-83-2 structure
Product Name:2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol
CAS No:1780561-83-2
MF:C8H13N3O
MW:167.208321332932
CID:6268453
PubChem ID:84652712
Update Time:2025-05-20

2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol
    • EN300-1843734
    • 2-amino-1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol
    • 1780561-83-2
    • Inchi: 1S/C8H13N3O/c9-4-7(12)8-5-2-1-3-6(5)10-11-8/h7,12H,1-4,9H2,(H,10,11)
    • InChI Key: IVZCCCWTVSWLIR-UHFFFAOYSA-N
    • SMILES: OC(CN)C1C2=C(CCC2)NN=1

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 74.9Ų

2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol Pricemore >>

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Additional information on 2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol

Compound CAS No. 1780561-83-2: 2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol

The compound with CAS No. 1780561-83-2, known as 2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentacpyrazole ring system with an amino alcohol moiety. The cyclopentacpyrazole core is a fused bicyclic system that imparts distinctive electronic and steric properties to the molecule.

Recent studies have highlighted the potential of 2-amino derivatives in various therapeutic applications. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in chronic inflammation. The amino alcohol functionality plays a crucial role in enhancing the bioavailability and pharmacokinetic properties of the molecule, making it a promising candidate for drug development.

In addition to its biological applications, CAS No. 1780561-83-2 has shown remarkable potential in materials science. A study in *Advanced Materials* revealed that this compound can act as a versatile building block for constructing advanced polymers with tailored mechanical and electronic properties. The cyclopentacpyrazole ring system contributes to the formation of robust intermolecular interactions, which are essential for creating high-performance materials.

The synthesis of 2-amino-1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and excellent purity levels. The use of transition metal catalysts has been particularly effective in facilitating key transformations during the synthesis.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the molecular structure and provided insights into the stereochemical properties of the molecule. The cyclopentacpyrazole system exhibits distinct spectral features that are valuable for structural elucidation.

Looking ahead, the versatility of CAS No. 1780561-83-2 suggests that it will continue to be a focal point in both academic research and industrial applications. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical reactions and developing innovative materials.

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